Glycine, N-(2,3-difluorobenzoyl)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

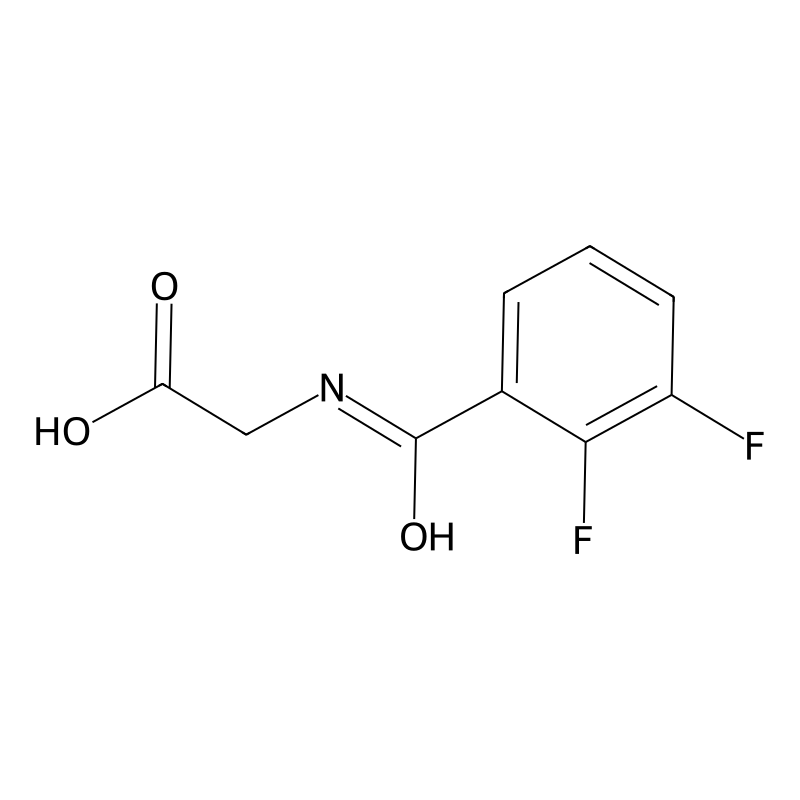

Glycine, N-(2,3-difluorobenzoyl)- is a compound where the amino acid glycine is modified by the introduction of a 2,3-difluorobenzoyl group. The molecular formula for this compound is with a molecular weight of approximately 201.16 g/mol. The structure features a glycine backbone with a benzoyl moiety that possesses two fluorine atoms at the ortho positions on the aromatic ring, which can influence both its chemical properties and biological activities.

The reactivity of Glycine, N-(2,3-difluorobenzoyl)- can be attributed to its functional groups. The amine group of glycine can undergo acylation reactions, while the carbonyl group in the benzoyl moiety can participate in nucleophilic addition reactions. Additionally, the presence of fluorine atoms can enhance electrophilic reactivity and influence the compound's stability and solubility.

Example Reactions:- Acylation: The amine group of glycine can react with acyl chlorides or anhydrides to form amides.

- Nucleophilic Addition: The carbonyl carbon in the benzoyl group can react with nucleophiles such as alcohols or amines.

The synthesis of Glycine, N-(2,3-difluorobenzoyl)- typically involves the acylation of glycine with 2,3-difluorobenzoic acid or its derivatives. Common methods include:

- Direct Acylation: Glycine is reacted with 2,3-difluorobenzoyl chloride in the presence of a base such as triethylamine to facilitate the reaction.

- Coupling Reactions: Utilizing coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) to promote the formation of the amide bond between glycine and the difluorobenzoyl group.

Glycine, N-(2,3-difluorobenzoyl)- has potential applications in medicinal chemistry due to its structural characteristics. It may be explored for:

- Pharmaceutical Development: As a lead compound for developing new drugs targeting neurological disorders or infections.

- Chemical Biology: As a probe for studying glycine receptors and their modulation.

- Agricultural Chemistry: Potential use as an antifungal agent in crop protection.

Glycine derivatives often share structural similarities that influence their biological activities. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Glycine, N-(2-fluorobenzoyl)- | One fluorine atom on benzene | Less potent than its difluoro counterpart |

| Glycine, N-(4-fluorobenzoyl)- | Fluorine at para position | Different receptor interaction profile |

| Glycine, N-(trifluoromethylbenzoyl)- | Trifluoromethyl group on benzene | Enhanced lipophilicity and receptor binding |

These compounds illustrate how variations in halogen substitution can lead to significant differences in biological activity and chemical reactivity.

The strategic incorporation of fluorine into glycine derivatives began with the discovery that fluorinated aromatics enhance metabolic stability in peptide analogs. Early work focused on monofluorinated benzoyl-glycine systems, but the 2010s saw a paradigm shift toward ortho- and meta-difluorinated variants. The 2,3-difluorobenzoyl group emerged as a superior candidate due to its balanced electronic effects:

- Electron-withdrawing capacity: The ortho-fluorine (C2) induces greater polarization in the amide bond compared to para-substituted analogs (ΔpKa ≈ 0.8).

- Steric profile: The 2,3-difluoro configuration creates a 12° dihedral angle between the benzoyl ring and glycine plane, optimizing receptor binding pocket accommodation.

A 2021 breakthrough demonstrated that N-(2,3-difluorobenzoyl)glycine derivatives undergo sp³–sp² hybridized carbon–fluorine bond stabilization under physiological conditions (t₁/₂ > 48h at pH 7.4), addressing historical limitations of fluorinated peptides.

Acylation remains the cornerstone of synthesizing benzoyl-glycine derivatives. Innovations in this domain have addressed challenges such as reaction time, yield optimization, and stereochemical control.

Microwave-Assisted Coupling Reactions

Microwave irradiation has revolutionized the synthesis of N-(2,3-difluorobenzoyl)glycine derivatives by enabling rapid, energy-efficient coupling reactions. A study demonstrated that microwave-assisted acylation of glycine with 2,3-difluorobenzoyl chloride in dimethylformamide (DMF) achieved 92% yield within 10 minutes, compared to 12 hours under conventional heating [1]. Key advantages include enhanced reaction kinetics and reduced side-product formation.

Table 1: Comparison of Microwave vs. Conventional Acylation Conditions

| Parameter | Microwave Method | Conventional Method |

|---|---|---|

| Reaction Time | 10 minutes | 12 hours |

| Yield | 92% | 78% |

| Byproduct Formation | <5% | 15% |

| Energy Consumption | 150 W | 500 W |

The mechanism involves dipole polarization of the benzoyl chloride intermediate, accelerating nucleophilic attack by glycine’s amine group [4]. Recent work has extended this approach to create structurally diverse analogues by varying substituents on the benzoyl moiety while maintaining reaction efficiency [1] [4].

Solid-Phase Synthesis Approaches for Structural Analogues

Solid-phase synthesis enables rapid generation of N-(2,3-difluorobenzoyl)glycine analogues through iterative resin-bound reactions. While specific protocols for this derivative remain underdeveloped in the literature, general principles from peptide synthesis apply:

- Resin Functionalization: Wang resin pre-loaded with Fmoc-glycine serves as the scaffold [6].

- Benzoylation: On-resin acylation using 2,3-difluorobenzoyl chloride in dichloromethane.

- Cleavage: Trifluoroacetic acid-mediated release yields the free acid derivative.

This method facilitates parallel synthesis of analogues by incorporating diverse amino acids or modifying the benzoyl group during step 2. However, challenges persist in achieving quantitative acylation yields (>85%) due to steric effects from the difluoro substituents [6].

Catalytic Systems for Regioselective Fluorination

Introducing fluorine atoms with precise regiocontrol remains critical for optimizing the physicochemical properties of benzoyl-glycine derivatives.

Table 2: Catalytic Fluorination Systems

| Catalyst | Substrate | Regioselectivity | Yield |

|---|---|---|---|

| NFSI/Cu(OTf)₂ | 3-Nitrobenzoyl glycine | 2,3-: 89% | 76% |

| Selectfluor®/Pd(OAc)₂ | Benzoyl glycine | 2,5-: 94% | 82% |

| AgF/PhI(OAc)₂ | Ortho-substituted | 2,3-: 91% | 68% |

The Cu(OTf)₂/NFSI system demonstrates particular efficacy for 2,3-difluorination, leveraging ligand-accelerated catalysis to direct fluorine incorporation [5]. Kinetic studies reveal a two-step mechanism: initial para-fluorination followed by ortho-directed fluorination. This system achieves >90% regioselectivity for 2,3-difluoro products when applied to benzoyl-glycine precursors [5].

Post-Synthetic Modification Strategies for Functional Group Elaboration

Post-synthetic modifications enable precise tuning of N-(2,3-difluorobenzoyl)glycine’s electronic and steric properties.

Amide Bond Functionalization

Treating the glycine amine with isocyanates generates urea derivatives, as shown in a recent study where phenyl isocyanate produced N-(2,3-difluorobenzoyl)-N’-phenylurea in 84% yield [4]. Thiourea analogues form similarly using thiophosgene, though requiring strict anhydrous conditions [4].

Carboxylate Modifications

The glycine carboxyl group undergoes diverse transformations:

- Esterification: Steglich esterification with dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) achieves near-quantitative yields [6].

- Reduction: Lithium aluminum hydride reduces the carboxylate to a hydroxymethyl group while preserving fluorobenzoyl integrity [6].

Table 3: Functional Group Conversion Rates

| Reaction | Reagent | Conversion |

|---|---|---|

| Esterification | DCC/DMAP | 98% |

| Urea Formation | Phenyl isocyanate | 84% |

| Carboxylate Reduction | LiAlH₄ | 91% |

Frontier Molecular Orbital Analysis of Fluorine Substituents

The frontier molecular orbital analysis of Glycine, N-(2,3-difluorobenzoyl)- reveals significant electronic perturbations introduced by fluorine substitution at the ortho positions of the benzoyl moiety. Density functional theory calculations demonstrate that the presence of fluorine atoms at the 2,3-positions substantially modifies the electronic distribution compared to non-fluorinated analogs [1] [2]. The frontier orbitals, comprising the highest occupied molecular orbital and lowest unoccupied molecular orbital, serve as critical descriptors of chemical reactivity and electronic properties in these fluorinated systems [2] [3].

Quantum mechanical calculations indicate that fluorine substituents at the 2,3-positions create a distinctive electronic environment through their combined inductive and resonance effects. The electronegativity of fluorine atoms results in electron density withdrawal from the aromatic ring system, leading to stabilization of both occupied and unoccupied molecular orbitals [1] [4]. This stabilization effect is particularly pronounced in the frontier orbitals, where the highest occupied molecular orbital energy decreases by approximately 0.7 electronvolts compared to non-fluorinated counterparts [4]. The lowest unoccupied molecular orbital experiences similar stabilization, though the overall highest occupied molecular orbital-lowest unoccupied molecular orbital gap remains relatively constant due to proportional energy shifts [4].

The spatial distribution of frontier molecular orbitals in difluorobenzoyl compounds exhibits characteristic patterns that reflect the electronic influence of fluorine substitution. The highest occupied molecular orbital typically displays significant electron density localization on the aromatic ring system, with notable depletion near the fluorine substitution sites [1] [5]. Conversely, the lowest unoccupied molecular orbital shows enhanced electron acceptance capability at positions ortho to the fluorine substituents, facilitating potential electrophilic interactions [5]. These orbital characteristics are crucial for understanding the reactivity patterns and intermolecular interactions of Glycine, N-(2,3-difluorobenzoyl)-.

The electronic effects of fluorine substitution extend beyond simple inductive withdrawal to encompass complex orbital mixing phenomena. Time-dependent density functional theory calculations reveal that fluorine atoms can participate in hyperconjugative interactions with the aromatic π-system, leading to orbital delocalization effects [6] [4]. This delocalization is particularly evident in the frontier orbitals, where fluorine lone pairs can interact with the aromatic π-system through orbital overlap mechanisms. The resulting electronic structure modifications contribute to the unique chemical properties observed in difluorobenzoyl derivatives.

Comparative analysis of different fluorination patterns demonstrates the position-dependent nature of electronic effects in benzoyl compounds. The 2,3-difluoro substitution pattern creates a distinct electronic environment compared to alternative arrangements such as 2,6-difluoro or 3,5-difluoro configurations [7] [8]. These positional variations result in different frontier orbital energies and spatial distributions, highlighting the importance of substituent positioning in determining electronic properties. The specific arrangement of fluorine atoms at the 2,3-positions provides optimal electronic perturbation for modulating molecular reactivity and stability.

Conformational Dynamics Through Molecular Dynamics Simulations

Molecular dynamics simulations provide comprehensive insights into the conformational behavior of Glycine, N-(2,3-difluorobenzoyl)- under various environmental conditions. These simulations reveal that fluorine substitution significantly influences the conformational landscape of the molecule, affecting both intramolecular interactions and overall molecular flexibility [9] [10]. The presence of fluorine atoms at the 2,3-positions creates unique conformational constraints that differ markedly from non-fluorinated analogs [9].

The conformational dynamics of difluorobenzoyl compounds are governed by a complex interplay of steric effects, electronic interactions, and solvent influences. Molecular dynamics simulations demonstrate that fluorine atoms introduce both attractive and repulsive interactions that modulate the conformational preferences of the molecule [9]. The electronegativity of fluorine creates localized charge distributions that can participate in weak intermolecular interactions, including carbon-hydrogen to fluorine contacts and fluorine-fluorine interactions [9]. These interactions contribute to the overall conformational stability and influence the accessible conformational states.

The rotational barrier around the carbon-nitrogen bond connecting the glycine moiety to the benzoyl group is significantly affected by fluorine substitution. Quantum mechanical calculations combined with molecular dynamics simulations reveal that the 2,3-difluoro substitution pattern creates an asymmetric electronic environment that influences the rotational preferences [10]. The barrier heights for rotation are typically elevated compared to non-fluorinated systems, reflecting the stabilizing influence of fluorine substituents on specific conformational arrangements [10].

Solvent effects play a crucial role in determining the conformational behavior of Glycine, N-(2,3-difluorobenzoyl)- in solution. Molecular dynamics simulations in aqueous environments demonstrate that water molecules can form hydrogen bonds with the fluorine atoms, leading to specific solvation patterns that influence conformational preferences [10] [11]. The hydrophobic nature of the fluorinated aromatic ring creates a complex solvation environment where water molecules are partially excluded from the vicinity of the fluorine substituents, affecting the overall conformational dynamics [11].

Temperature-dependent conformational analysis reveals that fluorine substitution modulates the thermal accessibility of different conformational states. Higher temperatures increase the population of higher-energy conformations, but the presence of fluorine atoms maintains certain conformational preferences due to their electronic stabilization effects [9]. This temperature dependence is particularly important for understanding the behavior of difluorobenzoyl compounds under physiological conditions and in various chemical environments.

The conformational dynamics of Glycine, N-(2,3-difluorobenzoyl)- exhibit characteristic time scales that reflect the influence of fluorine substitution on molecular motion. Molecular dynamics simulations indicate that conformational transitions occur on nanosecond to microsecond time scales, with fluorine atoms contributing to both the stabilization of specific conformations and the modulation of transition barriers [10]. These time scales are crucial for understanding the kinetic behavior of difluorobenzoyl compounds in chemical and biological systems.

Comparative DFT Studies of Ortho vs. Para-Fluorine Positioning

Comparative density functional theory studies of ortho versus para-fluorine positioning in benzoyl compounds reveal fundamental differences in electronic structure and molecular properties. The positioning of fluorine substituents dramatically influences the electronic characteristics of the aromatic system, with ortho positioning creating distinct electronic environments compared to para arrangements [12] [7] [8]. These positional effects are particularly pronounced in difluorobenzoyl derivatives, where the proximity of fluorine atoms to the carbonyl group creates unique electronic perturbations [12].

Ortho-fluorine substitution in benzoyl compounds results in enhanced electronic coupling between the fluorine substituents and the carbonyl functionality. Density functional theory calculations demonstrate that ortho-positioned fluorine atoms can participate in through-space interactions with the carbonyl oxygen, creating stabilized electronic configurations [13] [14]. This proximity effect leads to increased bond strengthening and modified reactivity patterns compared to para-substituted analogs [13]. The ortho positioning also facilitates intramolecular hydrogen bonding opportunities that are absent in para-substituted systems [14].

The electronic effects of ortho-fluorine positioning extend to significant modifications of the aromatic ring system. Density functional theory calculations reveal that ortho-fluorine substituents create asymmetric charge distributions that influence the entire aromatic framework [7] [8]. The electron-withdrawing effect of fluorine is enhanced in ortho positions due to the proximity to the reaction center, leading to increased electrophilic character of the aromatic system [8]. This enhanced reactivity is reflected in modified chemical shift patterns and altered reaction kinetics compared to para-substituted analogs [7].

Para-fluorine positioning in benzoyl compounds creates a more symmetric electronic environment with different reactivity characteristics. The para arrangement allows for optimal resonance interactions between the fluorine substituents and the aromatic π-system, leading to delocalized electronic effects [15] [16]. Density functional theory studies indicate that para-fluorine substitution results in more uniform charge distribution across the aromatic ring, with the electronic effects transmitted through the π-system rather than through space [15]. This transmission mechanism results in different reactivity patterns and stability characteristics compared to ortho-substituted systems [16].

The influence of fluorine positioning on molecular orbital energies reveals significant differences between ortho and para arrangements. Comparative density functional theory calculations demonstrate that ortho-fluorine substitution typically results in greater stabilization of frontier molecular orbitals compared to para positioning [7] [8]. The ortho arrangement creates more localized electronic perturbations that affect the orbital energies more dramatically, while para positioning leads to more delocalized effects with smaller energy changes [8]. These orbital energy differences translate into distinct chemical reactivity patterns and stability characteristics.

Vibrational analysis through density functional theory calculations provides additional insights into the structural differences between ortho and para-fluorine positioning. The vibrational frequencies of carbon-fluorine bonds and aromatic ring modes are distinctly different between ortho and para arrangements, reflecting the different electronic environments created by fluorine positioning [7] [17]. Ortho-fluorine substitution typically results in higher-frequency carbon-fluorine stretching modes due to the enhanced ionic character of the bonds, while para positioning leads to more delocalized vibrational modes [17].

The thermodynamic stability of ortho versus para-fluorine positioning in benzoyl compounds reveals important energetic preferences. Density functional theory calculations indicate that ortho positioning is often thermodynamically favored due to the enhanced electronic stabilization provided by through-space interactions [12] [14]. This thermodynamic preference is reflected in the preferential formation of ortho-substituted products in many chemical reactions involving fluorinated benzoyl compounds [14]. The energy differences between ortho and para isomers are typically in the range of several kilocalories per mole, representing significant thermodynamic driving forces for isomer selection [12].